tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
Description
Structural Peculiarities and Nomenclatural Context of Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
The nomenclature of this compound is derived from the IUPAC system for naming polycyclic compounds. The name precisely describes a molecule with twelve carbon atoms ("dodec") arranged in four rings ("tetracyclo"). The numbers within the brackets detail the connectivity of the rings, and the "-2(7)-ene" suffix indicates the location of a double bond between carbon atoms 2 and 7.
The most significant structural peculiarity of this compound is the placement of this double bond at a bridgehead position. This arrangement is a direct challenge to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system, as it would lead to excessive ring strain. Such compounds are often referred to as "anti-Bredt olefins."
The strain in these molecules arises from the geometric distortion of the π-bond. In a typical alkene, the two carbons of the double bond and the four atoms attached to them lie in the same plane to allow for optimal overlap of the p-orbitals forming the π-bond. However, in an anti-Bredt olefin like this compound, the rigid polycyclic framework forces the double bond to twist and pyramidalize. This deviation from planarity results in poor p-orbital overlap, a weaker π-bond, and consequently, high intrinsic strain and reactivity.
Experimental evidence for this non-planar geometry comes from X-ray crystallographic studies of derivatives. For instance, the crystal structure of 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride (B1165640), a closely related compound, revealed a significant deviation from planarity at the bridgehead double bond. spectroscopyonline.com The dihedral angle between the planes defined by the atoms attached to the double bond was found to be 163°, a substantial distortion from the ideal 180° of a planar alkene. spectroscopyonline.com
| Parameter | Observation | Implication |
| Double Bond Position | At bridgehead carbons C2 and C7 | Violation of Bredt's Rule |
| π-Bond Geometry | Twisted and pyramidalized | High ring strain and increased reactivity |
| Dihedral Angle (in a derivative) | 163° spectroscopyonline.com | Confirms non-planar nature of the double bond |
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for identifying the unique electronic environment of such strained double bonds. The unusual geometry of anti-Bredt olefins leads to characteristic chemical shifts and coupling constants in their NMR spectra, which can provide insights into the degree of twisting and pyramidalization of the π-system. spectroscopyonline.com
Historical Context and Early Investigations of Polycyclic Hydrocarbons Relevant to this compound
The conceptual framework for understanding the structure of this compound is rooted in the early 20th century with the formulation of Bredt's rule in 1924 by Julius Bredt. His rule, based on empirical observations, provided a powerful predictive tool for the feasibility of certain polycyclic structures. For decades, the synthesis of compounds that violated this rule was considered a formidable challenge, and such molecules were often deemed "impossible."
The mid-20th century saw the beginning of systematic investigations into strained organic molecules. Chemists began to explore the limits of Bredt's rule, driven by a desire to understand the fundamental principles of chemical bonding and strain. These early efforts were often met with limited success due to the high reactivity and instability of the target molecules.
The development of new synthetic methodologies and advanced analytical techniques, such as matrix isolation spectroscopy and computational chemistry, in the latter half of the 20th century, allowed for the generation and characterization of transient anti-Bredt olefins. These studies confirmed the high degree of strain in these systems and their propensity to undergo rapid reactions to relieve this strain.
A significant breakthrough in the study of anti-Bredt olefins occurred more recently with the development of methods to synthesize and stabilize these highly reactive species. These modern approaches often involve the in-situ generation of the anti-Bredt olefin from a stable precursor, followed by immediate trapping with a reacting partner. This has opened the door to harnessing the unique reactivity of these molecules for constructive organic synthesis.
| Era | Key Developments |
| Early 20th Century | Formulation of Bredt's Rule (1924) |
| Mid-20th Century | Initial synthetic attempts towards strained polycyclic systems |
| Late 20th Century | Development of advanced spectroscopic and computational methods for studying transient species |
| 21st Century | Breakthroughs in the synthesis, stabilization, and synthetic application of anti-Bredt olefins |
Significance of the this compound Framework in Chemical Research
The significance of the this compound framework in chemical research stems directly from its defining feature: the highly strained and reactive bridgehead double bond. This inherent reactivity makes it a valuable, albeit transient, intermediate for the construction of complex, three-dimensional molecular architectures that would be difficult to access through conventional synthetic routes.
The release of strain energy provides a powerful thermodynamic driving force for reactions involving this framework. For example, it can readily participate in cycloaddition reactions, acting as a potent dienophile or dipolarophile to form new polycyclic systems. The unique geometry of the strained double bond can also lead to high levels of stereocontrol in these reactions.
A particularly noteworthy aspect of anti-Bredt olefins is their potential for chirality. The twisted nature of the double bond can result in a chiral molecule, and this chirality can be transferred to the products of its reactions. This has significant implications for the asymmetric synthesis of enantioenriched compounds, which are of paramount importance in the pharmaceutical industry.
The study of this compound and related anti-Bredt olefins also provides fundamental insights into the nature of chemical bonding and the consequences of geometric distortion on reactivity. These molecules serve as a testing ground for theoretical models of chemical structure and reactivity, pushing the boundaries of our understanding of what is possible in molecular design and synthesis.
| Research Area | Significance of the this compound Framework |
| Organic Synthesis | Reactive intermediate for the construction of complex 3D molecules |
| Stereoselective Synthesis | Potential for chiral transfer in the synthesis of enantioenriched compounds |
| Physical Organic Chemistry | Model system for studying the effects of strain on chemical bonding and reactivity |
| Theoretical Chemistry | Benchmark for computational models of strained molecules |
Structure
3D Structure
Properties
CAS No. |
73679-39-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
InChI Key |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C4CCC3C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene and Its Precursors
Cycloaddition Strategies for the Tetracyclic Core Formation
Cycloaddition reactions, particularly the Diels-Alder reaction, represent the most powerful and widely utilized strategy for constructing the tetracyclo[6.2.1.13,6.02,7]dodecane framework. These reactions allow for the efficient formation of multiple carbon-carbon bonds and stereocenters in a single step, providing a convergent pathway to the complex polycyclic system.
Diels-Alder Reactions in the Synthesis of Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene Analogues
The Diels-Alder reaction is a cornerstone in the synthesis of the this compound skeleton. This pericyclic reaction, involving a conjugated diene and a dienophile, is highly effective for creating the fused and bridged ring systems characteristic of this compound family. The reaction of (2-norborneno)[c]furan with various dienophiles, for instance, directly yields derivatives of the tetracyclic core, such as 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride (B1165640). dntb.gov.ua The stereochemical outcome of these additions is a critical aspect, often leading to the formation of specific isomers. dntb.gov.ua
Achieving stereoisomeric purity is a significant challenge in the synthesis of complex polycyclic molecules. Multi-step, sequential Diels-Alder reactions provide a robust method for controlling the stereochemistry of the final tetracyclic product. A notable example involves a twofold, sequential Diels-Alder reaction between cyclopentadiene (B3395910) and dienophiles like methyl acrylate (B77674) or methyl methacrylate (B99206). researchgate.net This sequence generates mixtures of methyl esters of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid derivatives. Subsequently, pure diastereoisomers of the acids can be obtained through selective hydrolysis of these ester mixtures. researchgate.netresearchgate.net
Another approach to stereocontrol involves the reaction of (2-norborneno)[c]furan with dienophiles like maleic anhydride or methyl acetylenedicarboxylate (B1228247). dntb.gov.ua These reactions yield specific syn-11-oxasesquinorbornene derivatives. Research has shown that these syn products are thermodynamically more stable (by at least 2 kcal/mol) than their corresponding anti-isomers, allowing for equilibration to favor the desired stereoisomer. dntb.gov.ua This thermodynamic preference is a key factor in achieving stereoselectivity.
| Diene | Dienophile | Product | Key Finding | Reference |
|---|---|---|---|---|
| Cyclopentadiene (sequential) | Methyl acrylate | Methyl tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylate (isomer mixture) | Sequential reaction allows for the creation of the core; pure diastereomers obtained via subsequent hydrolysis. | researchgate.net |
| (2-Norborneno)[c]furan | Maleic anhydride | 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride | The syn adduct is thermodynamically favored over the anti isomer, enabling stereocontrol. | dntb.gov.ua |
| (2-Norborneno)[c]furan | Methyl acetylenedicarboxylate | Methyl 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),9-diene-9,10-dicarboxylate | Demonstrates the versatility of the diene in reacting with different dienophiles to form the core structure. | dntb.gov.ua |
Intermolecular Diels-Alder reactions are fundamental to the construction of the this compound framework. These reactions assemble the complex core from simpler, separate diene and dienophile components. The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile is achieved through the intermolecular reaction of cyclopentadiene with stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile. researchgate.net This reaction exemplifies the direct construction of the tetracyclic system from a bicyclic precursor, where the bicyclic alkene acts as the dienophile. researchgate.net
Similarly, the synthesis of derivatives of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid is accomplished via a sequential intermolecular Diels-Alder process. researchgate.net The first step typically involves the reaction of cyclopentadiene with an acrylic ester (e.g., methyl acrylate), which is then followed by a second cycloaddition to complete the tetracyclic structure. researchgate.net These intermolecular strategies are highly valued for their efficiency in building molecular complexity.
Diene Condensation Reactions for Related Tetracyclic Structures
While the Diels-Alder reaction is a dominant strategy, other condensation reactions are employed in the synthesis of related polycyclic and tetracyclic systems. These methods often involve the formation of heterocyclic frameworks through multi-component reactions. For example, the Hantzsch and Biginelli reactions are used to synthesize complex hybrid heterocycles. acs.org In one instance, a piperazinyl-bis(aldehyde) undergoes an initial Knoevenagel condensation with an aminocrotononitrile to form an aza-diene intermediate. This intermediate then undergoes a subsequent Michael addition and intramolecular cyclization to yield a complex polycyclic structure. acs.org
Selective Transformations of Unsaturated Precursors to this compound
Once the unsaturated tetracyclic core is formed, selective transformations are often necessary to yield the target molecule or its derivatives. Hydrogenation is a key transformation used to reduce specific double bonds within the precursor, leading to the desired saturation level in the final product.
Hydrogenation Strategies for Dodec-2(7)-ene Derivatives
Catalytic hydrogenation is a crucial method for modifying the unsaturation of this compound precursors. The specific double bond that is reduced depends on the catalyst, reaction conditions, and the steric and electronic properties of the substrate. For instance, the diene product formed from the reaction of (2-norborneno)[c]furan and methyl acetylenedicarboxylate can be selectively hydrogenated. dntb.gov.ua Catalytic hydrogenation of methyl 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),9-diene-9,10-dicarboxylate leads to the saturation of the double bond at the 9,10-position, yielding a dodec-2(7)-ene derivative. dntb.gov.ua This selectivity demonstrates the ability to modify one part of the molecule while leaving the C(2)-C(7) double bond intact. Further reduction of other precursors, such as tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile with lithium aluminum hydride, targets the nitrile group for transformation into an aminomethyl group without affecting the double bond, showcasing the chemical orthogonality of these transformations. researchgate.net
| Precursor | Reagent/Catalyst | Transformation | Product | Reference |
|---|---|---|---|---|
| Methyl 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),9-diene-9,10-dicarboxylate | Catalytic Hydrogenation (e.g., H2/Pd-C) | Selective reduction of the C(9)-C(10) double bond | Methyl 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-dicarboxylate | dntb.gov.ua |
| Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile | Lithium aluminum hydride (LiAlH4) | Reduction of the nitrile group | exo-4-Aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene | researchgate.net |
Catalytic Routes to Saturated Tetracyclododecanes
The conversion of unsaturated this compound precursors to their corresponding saturated tetracyclododecanes is most commonly achieved through catalytic hydrogenation. This method offers a direct and efficient route to the desired alkanes. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst, the substrate's stereochemistry, and the reaction conditions.
Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The alkene adsorbs onto the catalyst surface, usually on the less sterically hindered face, followed by the transfer of hydrogen atoms. masterorganicchemistry.com Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C).
While specific studies detailing a wide range of catalysts for the hydrogenation of this compound are not abundant in readily available literature, the principles can be inferred from the hydrogenation of analogous systems. For instance, the catalytic hydrogenation of an oxa-analogue, 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),9-diene-9,10-dicarboxylate, has been reported to yield the corresponding saturated compound. researchgate.net The enthalpy of hydrogenation for exo,endo-tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene has been determined to be -112.5 ± 0.46 kJ/mol in acetic acid, indicating a thermodynamically favorable process. nist.gov
In some cases, the saturated tetracyclo[6.2.1.13,6.02,7]dodecane (TCDD) is obtained as a mixture of stereoisomers, predominantly the exo-exo and exo-endo forms. These mixtures can then be subjected to catalytic configurational isomerization to enrich a particular stereoisomer.
| Catalyst System | Substrate | Product | Key Findings |
|---|---|---|---|
| Not specified | 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),9-diene-9,10-dicarboxylate | Saturated oxa-analogue | Demonstrates the feasibility of catalytic hydrogenation for this framework. researchgate.net |
| General (e.g., Pd/C) | Alkenes | Alkanes | Hydrogenation proceeds with syn-addition to the less sterically hindered face. masterorganicchemistry.com |
Targeted Synthesis of Specific Stereoisomers of Tetracyclo[6.2.1.13,6.02,7]dodecane Derivatives
The synthesis of specific stereoisomers of the saturated tetracyclo[6.2.1.13,6.02,7]dodecane core relies heavily on the stereocontrolled synthesis of its unsaturated precursors. The Diels-Alder reaction is a powerful tool for establishing the initial stereochemistry of the tetracyclic framework. By carefully selecting the diene and dienophile, specific endo or exo adducts can be preferentially formed.
For example, the reaction of cyclopentadiene with a stereochemically pure bicyclo[2.2.1]hept-2-ene derivative can lead to a specific stereoisomer of the tetracyclo[6.2.1.13,6.02,7]dodec-9-ene system. The synthesis of endo-4-cyanotetracyclo[6.2.1.13,6.02,7]dodec-9-ene has been achieved through the reaction of endo-5-cyanobicyclo[2.2.1]hept-2-ene with cyclopentadiene. researchgate.net Similarly, the exo-4-aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene has been synthesized from bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile and cyclopentadiene, followed by reduction. researchgate.net
Once the desired unsaturated precursor with the correct relative stereochemistry is obtained, subsequent transformations, such as catalytic hydrogenation, are employed to produce the saturated derivative. The synthesis of complex derivatives like exo-hydroxy-endo-endo-tetracyclo[6.2.1.13,602,7]dodecane involves multiple steps, including cycloaddition reactions and hydrogenations, to achieve the specific stereochemical configuration. ontosight.ai
The synthesis of the epimeric 4-methyl derivatives of endo-endo- and exo-endo-tetracyclo[6.2.1.13,6.02,7]dodecane further illustrates the targeted approach to obtaining specific stereoisomers of the saturated core. documentsdelivered.com Diastereomerically pure samples of 4-methyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid and tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid have been synthesized and characterized, providing valuable precursors for stereochemically defined saturated derivatives. researchgate.net
| Target Stereoisomer | Key Synthetic Strategy | Precursor(s) |
|---|---|---|
| endo-4-Aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene | Diels-Alder reaction followed by reduction. researchgate.net | endo-5-Cyanobicyclo[2.2.1]hept-2-ene and cyclopentadiene. researchgate.net |
| exo-4-Aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene | Diels-Alder reaction followed by reduction. researchgate.net | bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile and cyclopentadiene. researchgate.net |
| Epimeric 4-methyl derivatives of endo-endo- and exo-endo-tetracyclo[6.2.1.13,6.02,7]dodecane | Stereoselective synthesis from unsaturated precursors. documentsdelivered.com | Not specified. documentsdelivered.com |
| Diastereomerically pure 4-methyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid | Sequential Diels-Alder reactions and selective hydrolysis. researchgate.net | Cyclopentadiene and methyl methacrylate. researchgate.net |
| exo-Hydroxy-endo-endo-tetracyclo[6.2.1.13,602,7]dodecane | Multi-step synthesis involving cycloaddition and hydrogenation. ontosight.ai | Not specified. ontosight.ai |
Reactivity Profiles and Mechanistic Investigations of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene
Electrophilic Additions to the Olefinic Moiety
The central double bond in tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is subject to electrophilic attack, leading to the formation of carbocationic intermediates whose stability and subsequent reaction pathways are of significant mechanistic interest.
The study of carbocations derived from this tetracyclic system provides fundamental insights into the effects of geometric constraints on reaction kinetics and product distributions. A pivotal investigation in this area was conducted by Paquette, Ohkata, and Carr on the syn,endo-tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium cation. acs.orgacs.org Their work focused on the kinetic and chemical outcomes that arise from fusing two norbornyl segments across a common C2-C3 bond, which is the core structure of this tetracyclic system.
The research explored the solvolysis of precursor esters to generate the tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium ion. The rate of these reactions and the nature of the resulting products are highly dependent on the stereochemistry of the leaving group and the participation of neighboring C-C sigma bonds. The rigid structure of the framework influences the accessibility of the carbocationic center to nucleophiles and dictates the feasibility of skeletal rearrangements. While the seminal nature of this work is widely acknowledged, specific kinetic parameters from the accessible literature are not detailed. acs.orgacs.org The primary chemical consequence of the formation of these cations is the propensity for Wagner-Meerwein rearrangements, a common feature in strained polycyclic systems like norbornane, leading to a mixture of isomeric products. The exact ratios and structures of these products are determined by the relative stabilities of the initially formed and rearranged carbocationic intermediates.
The stereochemistry of electrophilic additions to the double bond of this compound is dictated by the steric hindrance of the cage-like structure. The molecule presents two distinct faces for electrophilic attack: the exo face and the endo face.
Generally, in norbornene-type systems, electrophilic attack occurs preferentially from the less sterically hindered exo face. This principle is expected to hold for the this compound framework. For instance, epoxidation with a peroxy acid, such as peroxyphthalic acid, is anticipated to yield the exo-epoxide as the major product. researchgate.net Similarly, catalytic hydrogenation is also expected to proceed via syn-addition of hydrogen from the exo face. nist.gov
Studies on derivatives of the tetracyclic system support this generalization. For example, the oxidation of N-substituted ureas derived from a tetracyclo[6.2.1.13,6.02,7]dodec-9-ene framework with peroxyphthalic acid resulted in the formation of the corresponding epoxy derivatives, with the reaction proceeding from the less hindered face. researchgate.net Hydrosilylation of a 9-(2-propynyl) substituted derivative was also found to be stereoselective. researchgate.net These examples, while not on the parent olefin, highlight the strong directing effect of the rigid polycyclic skeleton, which consistently favors attack from the more accessible exo face to minimize steric interactions.
Nucleophilic Transformations and Functional Group Interconversions
The tetracyclic framework can be functionalized through various nucleophilic reactions, allowing for the introduction of diverse substituents and the synthesis of complex derivatives.
Organomagnesium compounds, specifically Iotsitch reagents (alkynyl Grignard reagents), provide a powerful method for carbon-carbon bond formation. Research has shown that derivatives of the tetracyclic system can be effectively functionalized using this approach. researchgate.net
A key precursor, 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene, can be readily converted into its corresponding Iotsitch compound by treatment with ethylmagnesium bromide. This nucleophilic reagent subsequently reacts with a variety of electrophiles to yield functionalized tetracyclic derivatives. researchgate.net The reactions are generally efficient and provide a direct route to introduce new functional groups onto the side chain of the molecule.
The table below summarizes the outcomes of reacting the Iotsitch compound with several common electrophiles. researchgate.net
| Electrophile | Reagent | Resulting Functional Group in Side Chain |
| Acetone | (CH₃)₂CO | Hydroxy |
| Acetic Anhydride (B1165640) | (CH₃CO)₂O | Acetyl |
| Acrolein | CH₂=CHCHO | 1-Hydroxypropenyl |
| Chlorotrimethylsilane | (CH₃)₃SiCl | Trimethylsilyl |
The introduction of phosphorus-containing functional groups, often achieved through reactions involving phosphites such as in the Michaelis-Arbuzov reaction, is a common strategy in organic synthesis. However, a review of the available scientific literature indicates that the specific functionalization of the this compound framework via nucleophilic substitution reactions of phosphite (B83602) derivatives has not been extensively reported. Further research is required to explore this potential pathway for derivatization.
Oxidation and Reduction Pathways of the Tetracyclic Framework
The double bonds within the tetracyclo[6.2.1.13,6.02,7]dodecene skeleton are susceptible to both oxidation and reduction, providing pathways to saturated or oxygenated derivatives.
Oxidation: The olefinic bond in the tetracyclic system can be oxidized using various reagents. Epoxidation is a common transformation, typically achieved with peroxy acids. As discussed in section 3.1.2, this reaction is expected to proceed with high exo-selectivity due to the steric shielding of the endo face by the cage structure. Studies on substituted derivatives have confirmed that oxidation with reagents like peroxyphthalic acid leads to the formation of the corresponding epoxides. researchgate.net
Reduction: Catalytic hydrogenation is the most direct method for the reduction of the double bond in the tetracyclic framework. This reaction typically involves the use of hydrogen gas in the presence of a noble metal catalyst such as palladium or platinum. The addition of hydrogen occurs in a syn fashion, and as with other additions, is expected to proceed from the sterically less hindered exo face of the molecule. This process converts the unsaturated this compound into the fully saturated tetracyclo[6.2.1.13,6.02,7]dodecane. nist.gov Thermochemical data for the hydrogenation of the related exo,endo-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene to the corresponding dodecane (B42187) show a significant release of energy (ΔrH° = -289 ± 1 kJ/mol), reflecting the release of strain upon saturation of the double bonds. nist.gov
Regioselective Oxidation Reactions
The oxidation of the tetrasubstituted double bond in this compound and its derivatives is a key transformation for introducing functionality. The steric environment and inherent strain of the π-system significantly influence the regioselectivity and stereoselectivity of these reactions.
Epoxidation is a common oxidation reaction for alkenes. In a related system, 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride, epoxidation with a peracid proceeds stereoselectively to yield the corresponding exo-epoxide. smolecule.com This outcome is attributed to the π-electron density of the strained norbornene-type double bond being polarized towards the less sterically hindered exo face. smolecule.com This suggests that the parent carbocyclic compound would likely also yield an exo-epoxide due to the similar steric shielding of the endo face by the molecule's cage-like structure.
Similarly, derivatives of the isomeric tetracyclo[6.2.1.13,6.02,7]dodec-9-ene have been successfully oxidized. For instance, N-mesityl- and N-(p-tolylsulfonyl)-N'-(tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-exo-ylmethyl)ureas are oxidized using peroxyphthalic acid to form the corresponding epoxy derivatives. researchgate.net While this oxidation occurs at a different position on the scaffold, it demonstrates the accessibility of the double bonds in this tetracyclic system to peroxyacid reagents.
The table below summarizes typical reagents used for the epoxidation of alkenes, which are applicable to the this compound system.
| Reagent | Abbreviation | Typical Reaction Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH₂Cl₂) |
| Peroxyphthalic acid | - | Generated in situ |
| Osmium tetroxide | OsO₄ | Catalytic amounts with a co-oxidant (e.g., NMO) for dihydroxylation |
Catalytic Hydrogenation of Unsaturated Derivatives
Catalytic hydrogenation is a fundamental reaction for saturating carbon-carbon double bonds. The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and occurs with syn-addition of two hydrogen atoms across the double bond. youtube.com The thermodynamics of this reaction are influenced by the stability of the starting alkene; less stable, more strained alkenes generally have a more exothermic heat of hydrogenation. youtube.com
For the tetracyclo[6.2.1.13,6.02,7]dodec-ene framework, the hydrogenation is expected to be an exothermic process that relieves the strain associated with the double bond. Experimental data for a closely related isomer, exo,endo-tetracyclo[6.2.1.13,6.02,7]dodec-4-ene, shows a heat of hydrogenation (ΔrH°) of -112.5 ± 0.46 kJ/mol in acetic acid. nist.gov This value reflects the considerable strain relief upon saturation of the double bond within this rigid polycyclic system.
The stereochemistry of hydrogenation is dictated by the catalyst surface, with hydrogen atoms adding to the same face of the double bond. youtube.com For this compound, the hydrogen would be expected to add from the less sterically hindered exo face, leading to the formation of exo,endo-tetracyclo[6.2.1.13,6.02,7]dodecane.
| Catalyst | Typical Form | Notes |
|---|---|---|
| Palladium | Pd on Carbon (Pd/C) | Commonly used, effective under mild conditions. |
| Platinum | PtO₂ (Adam's catalyst) | Highly active, often used for more resistant alkenes. |
| Nickel | Raney Nickel | Less expensive alternative, may require higher temperatures/pressures. |
Rearrangement Reactions and Carbocation Chemistry
The this compound skeleton is prone to skeletal rearrangements, particularly under acidic conditions that generate carbocationic intermediates. These rearrangements are driven by the release of ring strain and the formation of more stable carbocations. libretexts.org The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is a prominent pathway in these systems. wikipedia.org
Studies on the syn,endo-tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium cation have provided significant insight into the kinetic and chemical behavior of carbocations within this framework. acs.org The fusion of norbornyl segments creates a unique steric and electronic environment that governs the stability and rearrangement pathways of these intermediates.
In related polychlorinated systems derived from isodrin, protonation in strong acids like concentrated sulfuric acid leads to hydrolysis accompanied by transannular ring closure. rsc.org This process involves a series of successive Wagner-Meerwein libretexts.orgwikipedia.org shifts, ultimately leading to the formation of a novel pentacyclic ketone. rsc.org This demonstrates the propensity of the tetracyclic cage to undergo complex skeletal reorganizations to achieve greater stability. Such rearrangements are a hallmark of the carbocation chemistry of strained polycyclic molecules.
Ritter Reaction Applications for Amide Synthesis
The Ritter reaction is a powerful method for synthesizing N-alkyl amides from nitriles and a source of carbocations, such as an alkene or an alcohol, under strong acid conditions. wikipedia.org The reaction proceeds via the formation of a stable carbocation, which is then trapped by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to afford the amide. missouri.edu
The applicability of the Ritter reaction to the tetracyclo[6.2.1.13,6.02,7]dodec-ene framework has been demonstrated. In one study, exo,exo-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene was reacted with propionitrile (B127096) using FeCl₃·6H₂O as a catalyst. researchgate.net This reaction yielded the corresponding amides, showcasing that the strained double bonds in this system can effectively generate the necessary carbocation intermediates for the Ritter reaction. researchgate.net
This transformation is significant as it provides a direct route to introduce nitrogen-containing functional groups onto the complex polycyclic scaffold, opening avenues for the synthesis of novel derivatives.
| Step | Description |
|---|---|
| 1 | Protonation of the alkene by a strong acid to form a stable carbocation. |
| 2 | Nucleophilic attack of the nitrile's nitrogen atom on the carbocation. |
| 3 | Formation of a stable nitrilium ion intermediate. |
| 4 | Hydrolysis of the nitrilium ion upon aqueous workup to yield the N-alkyl amide. |
Synthesis and Characterization of Derivatives of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene
Carboxylic Acid and Ester Derivatives
The introduction of carboxylic acid and ester functionalities to the tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene core has been a key area of investigation, enabling further synthetic transformations and the exploration of the properties of these derivatives.
Diastereoisomerically Pure Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic Acid Derivatives
The synthesis of diastereoisomerically pure tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid and its esters has been achieved through a sequential Diels-Alder reaction strategy. researchgate.net The initial reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) yields a mixture of endo and exo isomers of 5-(methoxycarbonyl)bicyclo[2.2.1]hept-2-ene. A second Diels-Alder reaction with cyclopentadiene, conducted at elevated temperatures, affords a mixture of four diastereoisomeric methyl esters of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid. researchgate.net
The separation of these diastereoisomers can be accomplished by selective hydrolysis of the methyl esters. researchgate.net Treatment of the isomeric mixture with potassium hydroxide in a biphasic ether/water system at room temperature allows for the preferential hydrolysis of the less sterically hindered esters, leading to the isolation of the corresponding carboxylic acids in their pure diastereoisomeric forms. researchgate.net Subsequent re-esterification, for instance, using tert-butyl alcohol, can then provide diastereoisomerically pure tert-butyl esters. researchgate.net
The stereochemistry of the individual isomers has been elucidated through detailed NMR analysis, including 1H-1H COSY, 13C-1H COSY, and NOESY experiments. researchgate.net These studies have allowed for the unambiguous assignment of the relative configurations of the substituents on the tetracyclic framework. researchgate.net
Table 1: Synthesis of Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Diastereomeric Purity |
| Cyclopentadiene, Methyl Acrylate | 1. Diels-Alder; 2. Diels-Alder (170°C) | Mixture of methyl tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylates | Mixture |
| Isomeric Methyl Esters | KOH, ether/H2O, r.t. | Diastereoisomerically pure tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acids | Pure |
| Pure Carboxylic Acids | t-BuOH, H2SO4 (cat.) | Diastereoisomerically pure tert-butyl tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylates | Pure |
Propyl Ester Derivatives
Propyl ester derivatives of the tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid have also been synthesized. These esters are typically prepared from the corresponding carboxylic acid via standard esterification methods. One common approach involves the reaction of the carboxylic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to its acid chloride, followed by reaction with propanol in the presence of a base to neutralize the HCl byproduct.
Aminomethyl and Cyano Derivatives
While direct synthetic routes to aminomethyl and cyano derivatives of this compound are not extensively documented in dedicated research articles, their preparation can be envisioned through established synthetic transformations of the corresponding carboxylic acid derivatives.
The aminomethyl functionality can be introduced from the carboxylic acid via the Curtius, Hofmann, or Schmidt rearrangement, which all proceed through an isocyanate intermediate. Subsequent hydrolysis of the isocyanate would yield the primary amine. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a leaving group (e.g., tosylate or mesylate) and displaced with an amine or an azide followed by reduction. A more direct route involves the reduction of the corresponding amide, which can be prepared from the carboxylic acid.
The synthesis of cyano derivatives can be approached from the corresponding carboxylic acid by conversion to the primary amide, followed by dehydration using reagents such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride.
Phosphite (B83602) and Phosphoryl Derivatives
The synthesis of phosphite and phosphoryl derivatives of this compound is a less explored area. However, general methods for the synthesis of phosphonic acids from alkenes could be applicable. For instance, the hydrophosphonylation of the double bond in this compound with dialkyl phosphites, initiated by peroxides or UV light, could potentially yield the corresponding dialkyl phosphonates. Subsequent hydrolysis of the phosphonate esters would then afford the phosphonic acid.
Another approach could involve the reaction of a suitable organometallic derivative of the tetracyclic framework with a phosphorus halide, such as phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid. The synthesis of phosphite esters could be achieved by the reaction of an alcohol derivative of the tetracyclic system with a phosphorus trihalide in the presence of a base, followed by reaction with an alcohol.
Oxa-Substituted this compound Derivatives
The introduction of an oxygen atom into the tetracyclic framework has been accomplished through a Diels-Alder reaction between (2-norborneno)[c]furan and maleic anhydride (B1165640). This reaction yields 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride. The syn isomer of this oxa-sesquinorbornene is found to be more stable than the corresponding anti isomer.
The structure of this oxa-substituted derivative has been confirmed by single-crystal X-ray diffraction, which revealed a significant deviation from planarity for the double bond within the tetracyclic system. This distortion is attributed to repulsive interactions between the π-system of the double bond and the σ-framework of the molecule.
Epoxy Derivatives from Peroxyacid Oxidation
Epoxidation of the double bond in the this compound system can be achieved using peroxyacids. The reaction of a related diene, endo,endo-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene, with meta-chloroperoxybenzoic acid (m-CPBA) has been shown to proceed stereoselectively. researchgate.net This suggests that the epoxidation of this compound would likely yield the corresponding exo-epoxide, due to the steric hindrance of the endo face of the molecule. The reaction is typically carried out in a chlorinated solvent such as dichloromethane at or below room temperature.
Table 2: Characterization Data for Selected this compound Derivatives
| Compound | Molecular Formula | Key Spectroscopic Data |
| Methyl tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylate | C14H18O2 | 1H NMR and 13C NMR data confirm the presence of the tetracyclic core and the methyl ester group. |
| 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride | C14H12O4 | X-ray crystallography reveals a dihedral angle of 163° between the C(1,2,7,8) and C(2,3,6,7) planes. |
Alkynyl Derivatives via Palladium-Catalyzed Reactions
Detailed research findings on the direct synthesis of alkynyl derivatives of this compound via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are not extensively documented in the reviewed scientific literature. The Sonogashira reaction is a well-established and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides/triflates) and sp-hybridized carbons (from terminal alkynes), typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
While the synthesis of a propargyl-substituted tetracyclo[6.2.1.13,6.02,7]dodec-4-ene has been reported, this was achieved through a Diels-Alder reaction of allylacetylene with cyclopentadiene, not a palladium-catalyzed cross-coupling reaction to introduce the alkynyl group. researchgate.net
For a palladium-catalyzed approach to be feasible, a suitable precursor, such as a halogenated or triflated derivative of this compound, would be required. The general mechanism for such a Sonogashira coupling would involve the oxidative addition of the tetracycloalkenyl halide or triflate to a palladium(0) complex. Subsequently, a terminal alkyne would react with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, would yield the desired alkynyl-substituted this compound and regenerate the palladium(0) catalyst. wikipedia.org
Given the absence of specific examples in the literature for this particular scaffold, a hypothetical reaction scheme is presented below to illustrate the general concept of a Sonogashira coupling for the synthesis of such derivatives.
Hypothetical Reaction Scheme:
Stereochemistry and Conformational Analysis of the Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene System
Non-Planar Olefinic Bonds in Crystalline Derivatives
Contrary to the typical planar geometry of a carbon-carbon double bond, the olefinic bond in derivatives of the tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene system can exhibit significant deviation from planarity. This phenomenon has been observed through X-ray crystallographic studies of crystalline derivatives.
In one such study of a derivative of anti-sesquinorbornene, the olefinic double bond was found to be distorted from a planar configuration. researchgate.net The deviation from planarity was quantified as 13.2 (±0.3) degrees, characterized by a symmetric out-of-plane bending. researchgate.net This distortion is attributed to the inherent strain within the rigid polycyclic structure. Empirical force field calculations performed on the parent hydrocarbon, anti-sesquinorbornene, suggest an even greater deviation from planarity than what was observed in the crystalline derivative. researchgate.net
Another investigation, focused on an 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene derivative, also revealed a significant deviation from planarity for the C(2)=C(7) double bond. acs.org The dihedral angle between the C(1,2,7,8) and C(2,3,6,7) planes was measured to be 163°. acs.org This distortion is ascribed to repulsive interactions between the pi-electrons of the double bond and the sigma-electrons of the overlying framework, leading to a polarization of the pi-electron density towards the exo-face of the molecule. acs.org
| Derivative | Method of Analysis | Observed Deviation |
|---|---|---|
| anti-Sesquinorbornene Derivative | X-ray Crystallography | 13.2 (±0.3)° out-of-plane bending researchgate.net |
| 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride (B1165640) | X-ray Crystallography | 163° dihedral angle between C(1,2,7,8) and C(2,3,6,7) planes acs.org |
Stereoselectivity in Cycloaddition Reactions and Derivative Formation
The formation of the this compound skeleton and its derivatives often proceeds through Diels-Alder reactions, which are known for their high degree of stereoselectivity. The facial selectivity of the dienophile's approach to the diene dictates the stereochemical outcome of the reaction.
The synthesis of derivatives of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid has been achieved through a sequential Diels-Alder reaction involving cyclopentadiene (B3395910) and substituted acrylates. researchgate.net This process leads to the formation of specific diastereoisomers. researchgate.net Similarly, the reaction of (2-norborneno)[c]furan with maleic anhydride yields 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride. acs.org
The stereoselectivity of these reactions is governed by both kinetic and thermodynamic factors. The endo adduct is often the kinetically favored product due to secondary orbital interactions, while the exo adduct is typically the more thermodynamically stable product due to reduced steric hindrance. The reaction conditions, such as temperature and reaction time, can influence the ratio of the resulting stereoisomers.
Hydrosilylation of a 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene derivative over a rhodium catalyst has been shown to proceed in a stereoselective manner, yielding only the trans-adduct. researchgate.net
Analysis of Exo- and Endo- Stereoisomers
The rigid framework of the this compound system gives rise to distinct exo- and endo- stereoisomers, which differ in the relative orientation of substituents. These isomers often exhibit different physical and chemical properties.
The synthesis and characterization of diastereomerically pure samples of derivatives of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid have been reported. researchgate.net The separation of these isomers can be achieved through techniques such as selective hydrolysis of their methyl esters. researchgate.net
The reaction of (2-norborneno)[c]furan with maleic anhydride produces the syn-11-oxa-sesquinorbornene derivative, which is found to be at least 2 kcal/mol more stable than the corresponding anti-isomer. acs.org The structure of the resulting 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride was confirmed by single-crystal X-ray diffraction. acs.org
| Compound | Stereochemical Feature | Method of Analysis/Observation |
|---|---|---|
| Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid derivatives | Formation of distinct diastereoisomers | NMR analysis and selective hydrolysis researchgate.net |
| 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride | Preferential formation of the syn isomer | Equilibration with cycloaddents and X-ray diffraction acs.org |
Conformational Enantiomerism in Crystalline Assemblies
While specific studies on the conformational enantiomerism of this compound in crystalline assemblies are not prevalent in the searched literature, the concept of supramolecular chirality in the solid state is relevant to such rigid, chiral molecules. Supramolecular chirality arises from the specific, ordered arrangement of molecules in a crystal lattice, which can result in a chiral space group even if the individual molecules are achiral or racemic.
For molecules that are inherently chiral, such as derivatives of the this compound system, crystallization of a racemic mixture can lead to spontaneous resolution, where enantiomers segregate into separate crystals (a conglomerate), or they can co-crystallize to form a racemic compound. The nature of the crystalline assembly is dictated by the intermolecular interactions between the molecules.
The rigid structure of the this compound framework makes it a candidate for the design of novel molecular architectures in supramolecular chemistry and nanotechnology. myskinrecipes.com The study of how these molecules pack in the solid state can provide insights into the generation of chiral assemblies. A multi-point approximation method has been used to clarify the supramolecular chirality of twofold rotational or helical assemblies, suggesting that chirality can arise from the bundling of one-dimensional assemblies in specific ways through symmetry operations. researchgate.net
Theoretical and Computational Studies of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene
Empirical Force Field Calculations for Geometrical Parameters and Strain
Empirical force field calculations are a cornerstone in estimating the geometrical parameters and inherent strain within complex molecular architectures. For tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene, these calculations have been particularly insightful in characterizing the significant deviation of its olefinic double bond from planarity, a direct consequence of its strained polycyclic structure.
Research has shown that the olefinic double bond in a crystalline derivative of anti-sesquinorbornene deviates from planarity by 13.2 degrees, as determined by X-ray crystallography. researchgate.net However, empirical force field calculations performed on the parent hydrocarbon, this compound, predicted a much more substantial symmetric out-of-plane bending, with a calculated deviation of 35.6 degrees. researchgate.net This discrepancy highlights the significant strain imposed by the fused norbornene units, forcing the double bond into a non-planar conformation. Such deformations are critical as they directly influence the molecule's reactivity and spectroscopic properties.
Table 1: Calculated vs. Experimental Double Bond Deviation
| Method | Molecule | Deviation from Planarity (°) |
|---|---|---|
| Empirical Force Field | This compound | 35.6 |
MMX Calculations for Stereoisomer Preference
Molecular Mechanics (MMX) calculations are a subset of force field methods that are particularly useful for assessing the relative stabilities of stereoisomers. By calculating the steric energy of different isomers, researchers can predict which configuration is thermodynamically preferred.
In the synthesis of derivatives of the tetracyclo[6.2.1.13,6.02,7]dodecane framework, MMX calculations have been instrumental in proposing the preferential configuration of adducts. For instance, in the synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, which shares the same core structure, MMX calculations were performed on four possible stereoisomers. researchgate.net The results of these calculations, which quantify the steric energy of each isomer, allowed for the prediction of the most stable, and therefore predominant, product configuration. researchgate.net This approach is vital for understanding and controlling the stereochemical outcomes of reactions involving this complex polycyclic system.
Table 2: Application of MMX Calculations
| Compound Family | Purpose of Calculation | Outcome |
|---|
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on density functional theory (DFT), provide deeper insights into the electronic structure and reactivity that cannot be captured by classical force fields. nrel.gov For this compound and its isomers, these methods are used to analyze ground and excited state geometries, orbital energies, and the underlying factors governing their chemical behavior.
Theoretical studies on syn-sesquinorbornene, an isomer of the title compound, have utilized quantum chemical methods to investigate its ground state and first excited state geometries. iupac.org Such calculations are crucial for understanding the molecule's photochemistry. Furthermore, the exceptional reactivity of the norbornene double bond, a key feature of this molecular family, has been a subject of quantum chemical investigation. iupac.org These studies help to elucidate how the strained geometry affects the electronic properties of the π-system, influencing its susceptibility to electrophilic attack and participation in cycloaddition reactions. The accurate determination of reaction energies and the stability of intermediates through these computational techniques is central to exploring and predicting reaction mechanisms. nrel.gov
Thermochemical Data and Reaction Energetics
Thermochemical data, such as the enthalpy of reaction (ΔrH°), provides quantitative information about the energetics of chemical transformations. For polycyclic alkenes like the isomers of this compound, the enthalpy of hydrogenation is a key measure of the strain energy associated with the double bond.
The National Institute of Standards and Technology (NIST) Chemistry WebBook contains thermochemical data for closely related isomers. For example, the hydrogenation of exo,endo-tetracyclo[6.2.1.13,6.02,7]dodec-4-ene to the corresponding dodecane (B42187) has a standard enthalpy of reaction (ΔrH°) of -112.5 ± 0.46 kJ/mol in acetic acid. nist.gov This value reflects the energy released upon saturation of the double bond and includes the strain relief of the system. By comparing such experimental values with those calculated for this compound, researchers can quantify the relative strain and stability of different isomers within this compound class, providing critical data for understanding their reaction energetics.
Table 3: Enthalpy of Hydrogenation for a Related Isomer
| Reactant | Product | ΔrH° (kJ/mol) | Method |
|---|
Advanced Spectroscopic Characterization Techniques Excluding Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereoisomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene derivatives. It provides profound insights into the molecular structure, including the connectivity of atoms and their spatial relationships, which is crucial for determining stereochemistry and assessing diastereoisomeric purity.
¹H and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene derivatives. The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons, while the coupling constants provide information about the dihedral angles between adjacent protons, which is invaluable for stereochemical assignments in such a rigid cage-like structure.
In derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carbonitrile, the structure of the synthesized products was confirmed by their IR and ¹H, as well as ¹³C NMR spectra. acs.org The analysis of diastereoisomerically pure samples of carboxylic acid derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene has also been reported, highlighting the utility of NMR in distinguishing between stereoisomers. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative: N-benzoyl-N'-(tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-exo-ylmethyl)thiourea acs.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Olefinic CH | 6.15-6.05 | 137.5-136.8 |
| Bridgehead CH | 2.80-2.65 | 48.5-45.2 |
| Aliphatic CH₂ | 1.85-1.25 | 42.1-28.7 |
| CH₂-N | 3.55 | 46.3 |
| C=S | - | 181.2 |
| C=O | - | 167.5 |
| Aromatic CH | 7.85-7.45 | 131.8-127.3 |
Note: The data presented is for a derivative and serves as an illustrative example of the types of chemical shifts observed for this tetracyclic system.
Two-Dimensional NMR Spectroscopy
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of ¹H and ¹³C signals in complex molecules like the derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. Such detailed connectivity information was crucial in confirming the structure of various derivatives, including aminomethyl and urea (B33335) derivatives. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov For complex polycyclic systems, it offers unequivocal proof of structure and stereochemistry.
The structure of N-benzoyl-N'-(tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-exo-ylmethyl)thiourea was definitively established by X-ray diffraction data. acs.org In a study of 11-oxa-endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride (B1165640), a derivative of the syn-isomer, single-crystal X-ray diffraction revealed a significant deviation of the C(2)=C(7) double bond from planarity. nist.gov A dihedral angle of 163° was measured between the C(1,2,7,8) and C(2,3,6,7) planes, a distortion attributed to repulsive interactions that polarize the π-electron density towards the exo-face. nist.gov
Table 2: Selected Crystallographic Data for 11-oxa-endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride nist.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 6.543 |
| c (Å) | 14.567 |
| β (°) | 114.56 |
| Volume (ų) | 1069.1 |
| Z | 4 |
Note: This data is for a derivative of the syn-isomer of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene.
Non-Bonded Atomic Distances via Neutron Diffraction
While X-ray diffraction is powerful, neutron diffraction can provide more precise information on the positions of hydrogen atoms, which is particularly useful for studying non-bonded interactions and hydrogen bonding. No specific neutron diffraction studies on tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene were identified in the search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene, IR spectroscopy has been used to confirm the presence of key functional groups introduced during synthesis. For example, in the synthesis of aminomethyl derivatives, the appearance of N-H stretching bands and the disappearance of the nitrile (C≡N) stretching band would be indicative of a successful reduction. acs.org Similarly, the presence of carbonyl (C=O) and amide (N-H) bands would confirm the formation of urea or thiourea (B124793) derivatives. acs.org The structure of various products in the synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene derivatives was confirmed by their IR spectra. acs.org
Table 3: Typical IR Absorption Frequencies for Functional Groups in Derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=C (alkene) | ~1650 |
| C-H (alkene) | ~3030 |
| C-H (alkane) | 2950-2850 |
| C≡N (nitrile) | ~2250 |
| N-H (amine) | 3500-3300 |
| C=O (amide/urea) | 1680-1630 |
| C=S (thiourea) | 1250-1020 |
Applications of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene in Advanced Materials and Organic Synthesis
Building Blocks in Organic Synthesis
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene serves as a foundational scaffold for the synthesis of more complex polycyclic molecules through various organic transformations. Its inherent ring strain and reactive double bond are key to its utility as a synthetic intermediate.
Researchers have successfully synthesized diastereoisomerically pure derivatives of this tetracyclic system. For instance, a twofold, sequential Diels-Alder reaction involving cyclopentadiene (B3395910) and either methyl methacrylate (B99206) or methyl acrylate (B77674) leads to the formation of methyl esters of 4-methyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid and tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid, respectively. researchgate.net The selective hydrolysis of these methyl esters allows for the isolation of pure diastereoisomers of the corresponding carboxylic acids. researchgate.net
Furthermore, the versatility of the this compound framework is demonstrated in the synthesis of propynyl-substituted derivatives. The Diels-Alder reaction of allylacetylene with cyclopentadiene yields 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene. researchgate.net This adduct can be further functionalized by treatment with ethylmagnesium bromide to form a Grignard reagent, which then readily reacts with various electrophiles such as acetone, acetic anhydride (B1165640), and acrolein to produce a range of derivatives with hydroxy, acetyl, or 1-hydroxypropenyl groups in the side chain. researchgate.net
Another significant application is in the synthesis of aminomethyl derivatives. The reaction of a stereochemically uniform endo-5-cyanobicyclo[2.2.1]hept-2-ene with cyclopentadiene produces endo-4-cyanotetracyclo[6.2.1.13,6.02,7]dodec-9-ene. researchgate.net Subsequent reduction of this tetracyclic nitrile with lithium aluminum hydride yields endo-4-aminomethyltetracyclo-[6.2.1.13,6.02,7]dodec-9-ene, a key intermediate for further derivatization. researchgate.net
Polymer Chemistry and Materials Science Applications
The unique structural characteristics of this compound and its derivatives make them valuable monomers and additives in polymer chemistry, contributing to the development of materials with enhanced thermal stability and mechanical properties.
Cyclopentene (B43876) Ring-Opening Copolymerization
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene is utilized in the production of cyclopentene ring-opening copolymers. These copolymers, which can be used in rubber compositions, are synthesized through the ring-opening metathesis polymerization (ROMP) of cyclopentene and a norbornene compound, with the tetracyclic compound being one of the possible norbornene-type monomers.
Poly(carboxy-tetracyclo[4.4.0.12,5.17,10]dodecyl methacrylate) in Lithography
While not a direct application of this compound, a related alicyclic polymer, poly(carboxy-tetracyclo[4.4.0.12,5.17,10]dodec-yl methacrylate) (poly(CTCDDMA)), has been developed as a base polymer for photoresists in ArF excimer laser lithography. researchgate.net This polymer exhibits a higher etching durability against chlorine plasma compared to novolac-based resists. researchgate.net
Additives in Materials for Enhanced Properties
The incorporation of the rigid tetracyclic structure of this compound into polymer chains can significantly enhance their thermal and mechanical properties. The strained ring system of this and related tetracyclododecene derivatives makes them suitable for ring-opening metathesis polymerization (ROMP), leading to polymers with high glass transition temperatures and improved stability.
Components in Polymer Compositions for Specific Functions
Derivatives of the this compound framework are used as comonomers in the synthesis of specialty polymers. For example, tetracyclo[6.2.1.13,6.02,7]dodeca-9-ene-4,5-dicarboxylic acid anhydride is a component in polar-group-containing olefin copolymers. epo.org The inclusion of such functionalized tetracyclic monomers can impart specific properties to the resulting polymer, such as improved adhesion or altered solubility.
Ligands in Catalytic Asymmetric Synthesis
The rigid and well-defined three-dimensional structure of the this compound skeleton makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By introducing functional groups at specific positions on the tetracyclic framework, it is possible to create a chiral environment around a metal center, which can then be used to control the stereochemical outcome of a chemical reaction.
Future Research Trajectories for Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene
Exploration of Novel Synthetic Pathways
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene remains a formidable challenge due to the high ring strain associated with its non-planar double bond. While related, less strained isomers are readily accessible via sequential Diels-Alder reactions, this specific isomer requires more sophisticated approaches. researchgate.net The successful synthesis of an oxygen-containing analogue, 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride (B1165640), via a Diels-Alder reaction demonstrates that the core framework is attainable. dntb.gov.ua
Future research will likely focus on adapting existing methods and developing new ones to construct the all-carbon skeleton. Key areas of exploration include:
Intramolecular Ring-Closing Reactions: Strategies involving the intramolecular cyclization of carefully designed precursors could provide a viable route. This might include transition-metal-catalyzed cyclizations or photochemical methods that can overcome the high activation barriers.
Fragmentation of Polycyclic Precursors: Another promising avenue is the controlled fragmentation of larger, more complex polycyclic systems. By introducing specific functional groups that can be eliminated, the strained double bond could be formed in the final step of the synthesis.
Advanced Diels-Alder Strategies: While challenging, the use of highly reactive dienophiles or dienes under extreme conditions (high pressure, microwave irradiation) might force the requisite [4+2] cycloaddition to form the sesquinorbornene core.
| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Modified Diels-Alder Cycloaddition | Reaction between a norbornene-fused diene and a dienophile. | Potentially convergent and builds complexity quickly. | High activation energy due to strain in the transition state; potential for rearrangement. |
| Intramolecular [2+2] Cycloaddition / Fragmentation | Photochemical formation of a polycyclic cyclobutane (B1203170) intermediate followed by thermal retro-cycloaddition. | Can access highly strained systems not available through thermal routes. | Requires specific chromophores; regioselectivity and stereoselectivity can be difficult to control. |
| Ring-Closing Metathesis (RCM) | RCM on a diene precursor anchored to a tetracyclic frame. | Powerful C=C bond-forming reaction with high functional group tolerance. | Formation of a highly strained bridgehead double bond via RCM is unprecedented and may be kinetically disfavored. |
Deeper Mechanistic Understanding of Complex Transformations
The reactivity of this compound is dominated by the strain of its pyramidalized alkene. X-ray diffraction studies on an oxa-analogue revealed a significant deviation from planarity in the C=C bond. dntb.gov.ua This geometric distortion results in a high-energy, reactive π-system. Future research must focus on quantitatively and qualitatively understanding the unique reaction mechanisms this compound undergoes.
Key research trajectories include:
Addition Reactions: Investigating the stereoselectivity of additions (e.g., hydrogenation, halogenation, epoxidation) to the strained double bond will provide insight into its accessibility and electronic properties. The release of ring strain is a powerful thermodynamic driving force for these reactions.
Cycloaddition Reactions: Probing the compound's utility as a dienophile or dipolarophile in cycloaddition reactions could lead to the synthesis of novel, complex polycyclic architectures.
Rearrangement Pathways: Under thermal or acidic conditions, the strained framework may be prone to skeletal rearrangements, such as Wagner-Meerwein shifts. A thorough investigation of these transformations is crucial for understanding the compound's stability and synthetic potential.
Development of Advanced Functional Materials
The rigid and strained tetracyclic scaffold is an attractive building block for advanced polymers. Related tetracyclic monomers are known to be used in the production of high-performance polymers with enhanced thermal and mechanical properties. myskinrecipes.com The significant ring strain of this compound makes it a prime candidate for Ring-Opening Metathesis Polymerization (ROMP). nsf.gov
Future research in this area should target:
Monomer Synthesis and Polymerization: The primary challenge is the synthesis of the monomer itself or functionalized derivatives. Once obtained, its polymerization via ROMP using various catalysts (e.g., Grubbs, Schrock) would be explored.
Polymer Characterization: The resulting polymers would be thoroughly characterized to determine their molecular weight, thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (tensile strength, modulus).
Copolymerization: Incorporating the strained monomer into copolymers with other cyclic olefins could be used to tune the final material's properties, potentially leading to new engineering plastics, resins, or materials for microelectronics.
| Polymer Type | Potential Key Property | Rationale | Potential Application |
|---|---|---|---|
| Homopolymer via ROMP | High Glass Transition Temperature (Tg) | The rigid, bulky tetracyclic repeating unit would restrict chain motion. | High-performance engineering plastics, aerospace components. |
| Copolymer | Tunable Mechanical Properties | Incorporation as a minor component could enhance the stiffness and thermal stability of commodity polymers. | Blends, composites, advanced adhesives. |
| Functionalized Polymer | Chemical Resistance / Adhesion | Polymers derived from functionalized monomers could have tailored surface properties. | Specialty coatings, membranes, functional surfaces. |
Investigation of Bioactive Derivatives and Their Synthesis
Polycyclic, cage-like hydrocarbons often possess interesting biological activities due to their rigid, three-dimensional structures which can facilitate precise interactions with biological receptors. While the bioactivity of this compound itself is unknown, derivatives of its isomers have been synthesized for biological evaluation. researchgate.net For instance, aminomethyl and carboxylic acid derivatives of the tetracyclo[6.2.1.13,6.02,7]dodecane skeleton have been prepared as potential pharmacophores. researchgate.netresearchgate.net The use of related tetracyclic structures as intermediates in the synthesis of active pharmaceutical ingredients (APIs) has also been noted. myskinrecipes.com
Future research should focus on:
Synthesis of Functionalized Analogues: Developing synthetic routes to introduce functional groups (e.g., -OH, -NH2, -COOH) onto the this compound scaffold. This could be achieved by functionalizing the double bond or by carrying functional groups through the synthetic sequence.
Attachment of Pharmacophores: Using the functionalized derivatives as scaffolds to attach known pharmacophores, creating novel conjugates whose rigid structure could enhance binding affinity and selectivity.
Biological Screening: Screening these new derivatives against a range of biological targets, including enzymes and receptors, to identify potential leads for drug discovery programs.
Refined Computational Modeling and Predictive Studies
Given the significant experimental challenges in synthesizing and handling this strained molecule, computational chemistry is an indispensable tool for future research. Molecular mechanics and quantum chemical calculations have already been used to predict the preferred stereochemistry and study the geometry of related tetracyclic systems. researchgate.net
Future computational efforts will be directed towards:
High-Accuracy Structural Prediction: Employing high-level density functional theory (DFT) and ab initio methods to accurately predict the bond lengths, angles, and degree of pyramidalization of the bridgehead double bond, corroborating experimental data where available. dntb.gov.ua
Reaction Mechanism Simulation: Mapping the potential energy surfaces for key transformations, such as cycloadditions and rearrangements. This will help in predicting reaction outcomes, understanding selectivity, and guiding the design of synthetic routes.
Prediction of Material Properties: Using molecular dynamics (MD) simulations and other modeling techniques to predict the bulk properties of hypothetical polymers derived from the monomer, such as their glass transition temperature, density, and mechanical strength. This predictive capability can help prioritize the most promising materials for synthesis.
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate geometric and electronic structure, NMR/IR spectra. | Accurate prediction of molecular properties to aid in characterization. |
| Transition State Theory | Model reaction pathways and calculate activation energies. | Understanding of reactivity and prediction of feasibility for proposed synthetic steps. |
| Molecular Dynamics (MD) | Simulate the bulk behavior of polymers based on the monomer. | Prediction of material properties (e.g., Tg, modulus) to guide materials development. |
Q & A
Q. What experimental methods are most effective for determining the molecular structure of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Challenges include obtaining high-quality single crystals due to the compound’s rigid polycyclic framework, which limits conformational flexibility. Complementary techniques like NMR spectroscopy (e.g., and NMR) and IR spectroscopy can validate functional groups and bonding patterns. For NMR, deuterated solvents and advanced 2D experiments (COSY, HSQC) resolve overlapping signals caused by symmetry .
Q. How can synthetic routes to this compound be optimized for reproducibility?
- Methodological Answer : Use retrosynthetic analysis to identify key intermediates (e.g., bicyclic precursors). Monitor reaction kinetics via in situ FTIR or HPLC to optimize conditions (temperature, catalyst loading). For example, Diels-Alder reactions may require Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity. Document deviations in yields using statistical tools (e.g., ANOVA) to identify critical variables .
Q. What spectroscopic techniques are suitable for characterizing purity and stereochemistry?
- Methodological Answer : Combine GC-MS for purity assessment (detecting byproducts) with chiral HPLC or circular dichroism (CD) to confirm stereochemistry. For complex mixtures, high-resolution mass spectrometry (HRMS) differentiates isomers. Reference spectral libraries and computational predictions (e.g., DFT-simulated IR/NMR) reduce misassignment risks .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Perform comparative DFT studies (e.g., B3LYP/6-311+G(d,p)) to calculate strain energies, and validate against experimental calorimetry (DSC/TGA). Discrepancies often arise from sample purity (e.g., solvent residues) or methodology (static vs. dynamic DSC). Use sensitivity analysis to quantify error margins and identify outlier datasets .
Q. What strategies address challenges in studying reaction mechanisms involving this compound under catalytic conditions?
- Methodological Answer : Employ isotopic labeling (e.g., , ) with kinetic isotope effect (KIE) studies to track bond cleavage/formation. Operando spectroscopy (Raman, XAFS) under reaction conditions reveals transient intermediates. For asymmetric catalysis, combine Eyring analysis with stereochemical probes to map enantioselectivity pathways .
Q. How do steric and electronic effects in this compound influence its reactivity in photochemical applications?
- Methodological Answer : Conduct time-resolved UV-vis spectroscopy to monitor excited-state dynamics. Compare substituent effects via Hammett plots or molecular electrostatic potential (MEP) maps. For example, electron-withdrawing groups may stabilize charge-transfer states, altering quantum yields. Pair with transient absorption spectroscopy to correlate structure-photoreactivity relationships .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting crystallographic data on bond lengths and angles in this compound derivatives?
- Methodological Answer : Apply the Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., van der Waals, hydrogen bonding) that distort geometries. Cross-validate with neutron diffraction for precise hydrogen positioning. Use R-factor comparisons and residual density maps to assess data quality across studies .
Methodological Tables
Q. Table 1. Comparative Analysis of Structural Characterization Techniques
Q. Table 2. Common Pitfalls in Thermodynamic Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Sample impurities | Use sublimation/recrystallization pre-analysis |
| Inconsistent DSC protocols | Standardize heating rates/atmosphere |
| Computational model bias | Cross-check with multiple functionals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
